Fasiglifam - 1000413-72-8

Fasiglifam

Catalog Number: EVT-268084
CAS Number: 1000413-72-8
Molecular Formula: C29H32O7S
Molecular Weight: 524.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fasiglifam (TAK-875) is a synthetic, orally bioavailable small molecule that acts as a selective, partial agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). [, , , , , , , , , , , , ] This receptor is predominantly found in pancreatic β-cells and plays a key role in regulating glucose-stimulated insulin secretion (GSIS). [, , , , , , , , , , , , ] As such, Fasiglifam garnered significant interest as a potential therapeutic agent for the treatment of type 2 diabetes mellitus (T2DM). [, , , , , , , , , , , , , ]

Future Directions
  • Developing novel GPR40 agonists with improved safety profiles: This could involve exploring alternative pharmacophores with reduced potential for forming reactive metabolites or inhibiting key hepatobiliary transporters. []
  • Elucidating the role of interspecies differences in Fasiglifam metabolism and toxicity: Understanding the species-specific factors that contribute to the observed differences in liver injury between rats and dogs could help refine preclinical safety assessments and improve the translatability of animal data to humans. []
  • Investigating the potential for biased agonism at GPR40: Exploring the possibility of selectively activating specific signaling pathways downstream of GPR40 could lead to the development of more targeted therapies with improved efficacy and reduced side effects. []
  • Developing sensitive and predictive in vitro models for assessing DILI risk: Continued refinement of in vitro models, such as the use of 3D human liver microtissues and bile salt export pump knockdown rat models, could enhance the early detection of potential liver liabilities and facilitate the development of safer drug candidates. [, ]

Fasiglifam Glucuronide (Fasiglifam-G)

  • Compound Description: Fasiglifam glucuronide is a metabolite of fasiglifam formed through glucuronidation. It was found to be a major component in rat and dog bile after fasiglifam administration. [] While fasiglifam itself is a substrate of BCRP, fasiglifam-G is a substrate of MRP2/MRP2. [] Studies suggest that fasiglifam-G might contribute to fasiglifam-induced liver toxicity. [, ]

TAK-875-Acylglucuronide

  • Compound Description: TAK-875-acylglucuronide is a reactive metabolite of fasiglifam that forms via acyl glucuronidation. [, , , ] Research suggests that this metabolite is a significant contributor to fasiglifam's liver toxicity, potentially due to its ability to covalently bind to proteins. [, ]

M-I

    T-1676427

    • Compound Description: T-1676427 is a hydroxylated metabolite of fasiglifam detected in human plasma as a minor metabolite. [] Similar to M-I, it is formed through oxidation, primarily mediated by CYP3A4/5. []

    Acyl-CoA Thioester Intermediate

    • Compound Description: Although not directly detected, the formation of an acyl-CoA thioester intermediate of fasiglifam has been proposed as a possible mechanism contributing to its covalent binding in hepatocytes. []

    γ-Linolenic Acid (γ-LA)

    • Compound Description: γ-Linolenic acid is a naturally occurring fatty acid and an endogenous ligand of FFAR1. [] In studies comparing fasiglifam's mechanism, γ-LA demonstrated positive cooperativity with fasiglifam in stimulating insulin secretion, indicating their potential interaction at the FFAR1 receptor. []

    Palmitic Acid

    • Compound Description: Palmitic acid is a saturated fatty acid and a known agonist of FFAR1. [] In contrast to fasiglifam's lack of toxicity on β-cell function, prolonged exposure to palmitic acid impaired β-cell function and survival. []

    Oleic Acid

    • Compound Description: Similar to palmitic acid, oleic acid is a fatty acid and FFAR1 agonist. [] Prolonged exposure to oleic acid, like palmitic acid, showed detrimental effects on β-cell function and survival, unlike fasiglifam. []

    Glimepiride

    • Compound Description: Glimepiride is a sulfonylurea drug used to treat type 2 diabetes. [, ] It acts by stimulating insulin secretion from pancreatic β-cells but carries a risk of hypoglycemia. [, ] In comparative studies, fasiglifam showed a lower risk of hypoglycemia than glimepiride while demonstrating comparable or superior glucose-lowering efficacy. [, ]

    Sitagliptin

    • Compound Description: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. [] It works by increasing incretin levels, which in turn enhance insulin secretion and reduce glucagon secretion. [] Clinical trials investigated the combination therapy of fasiglifam with sitagliptin, showing promising results in improving glycemic control in patients with type 2 diabetes. []

    CPL207280

    • Compound Description: CPL207280 is a novel GPR40 agonist designed to overcome the hepatotoxicity observed with fasiglifam. [, ] Preclinical studies showed that CPL207280 had a lower potential for inhibiting bile acid transporters compared to fasiglifam and exhibited a more favorable metabolic profile. [, ] CPL207280 demonstrated promising efficacy in improving glucose homeostasis in diabetic animal models without inducing liver toxicity. [, ]

    LY2881835

    • Compound Description: LY2881835 is a spirocyclic FFA1 agonist developed by Eli Lilly for type 2 diabetes. [] While its structure differs from fasiglifam, it incorporates a 1-oxa-9-azaspiro[5.5]undecane periphery, which inspired the design of novel FFA1 agonists. [] Although LY2881835 reached phase I clinical trials, it appears not to have progressed further.

    Docosahexaenoic Acid (DHA)

    • Compound Description: Docosahexaenoic acid is an omega-3 fatty acid and an endogenous agonist of both FFA1 and FFA4. [, ] Research showed that DHA inhibited the growth of human melanoma cells in vitro and in vivo. [] While it activates FFA1 like fasiglifam, DHA's effects on melanoma growth were linked to FFA1 activation, suggesting a potential therapeutic target. []
    Overview

    Fasiglifam, also known by its development code TAK-875, is a small molecule that acts as an agonist of the G protein-coupled receptor 40. This compound was initially investigated for its potential in treating type 2 diabetes mellitus due to its ability to enhance insulin secretion in a glucose-dependent manner. Despite its promising therapeutic profile, including the lack of significant hypoglycemia and weight gain typically associated with conventional anti-diabetic medications, the development of Fasiglifam was halted during Phase III clinical trials due to concerns over drug-induced liver injury.

    Source and Classification

    Fasiglifam is classified as a G protein-coupled receptor 40 agonist. This receptor is primarily expressed in pancreatic beta cells and plays a crucial role in mediating insulin secretion in response to free fatty acids. The compound was synthesized and characterized by researchers at Takeda Pharmaceutical Company and was intended for use as an anti-diabetic agent.

    Synthesis Analysis

    The synthesis of Fasiglifam involves several steps that focus on creating the specific molecular structure required for its biological activity. The compound can be synthesized using various organic chemistry methods, including:

    • Reagents: Key reagents involved in the synthesis include acyl chlorides and amines, which are reacted under controlled conditions to form the desired product.
    • Conditions: The reaction conditions typically involve temperature control, solvent selection, and purification processes such as chromatography to isolate the final compound.
    • Yield: The synthesis process is optimized to achieve high yields while minimizing by-products.
    Molecular Structure Analysis

    Fasiglifam has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a G protein-coupled receptor 40 agonist.

    • Molecular Formula: The molecular formula of Fasiglifam is C19_{19}H21_{21}N3_{3}O3_{3}.
    • Molecular Weight: The molecular weight is approximately 325.39 g/mol.
    • Structural Features: The structure includes a central aromatic ring system connected to various substituents that enhance its binding affinity to the G protein-coupled receptor 40.

    The three-dimensional conformation of Fasiglifam plays a significant role in its interaction with biological targets, which can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

    Chemical Reactions Analysis

    Fasiglifam undergoes various chemical reactions during its metabolism and interaction with biological systems:

    • Metabolism: In vivo studies have shown that Fasiglifam is metabolized primarily in the liver, where it forms reactive metabolites that can bind covalently to cellular proteins, potentially leading to hepatotoxicity.
    • Reactivity: The compound can participate in redox reactions, generating reactive oxygen species that may contribute to its cytotoxic effects in hepatocytes.
    • Degradation Pathways: Understanding the degradation pathways of Fasiglifam is crucial for assessing its safety profile and potential interactions with other drugs.
    Mechanism of Action

    Fasiglifam exerts its pharmacological effects primarily through activation of the G protein-coupled receptor 40:

    • Insulin Secretion: Upon binding to the receptor, Fasiglifam stimulates intracellular signaling pathways that lead to increased intracellular calcium levels and enhanced insulin secretion from pancreatic beta cells.
    • Glucose Dependence: The action of Fasiglifam is glucose-dependent, meaning it preferentially stimulates insulin release when glucose levels are elevated, thereby reducing the risk of hypoglycemia.
    • Reactive Oxygen Species Generation: Studies have indicated that Fasiglifam can induce oxidative stress through reactive oxygen species generation, which may contribute to its hepatotoxicity.
    Physical and Chemical Properties Analysis

    Fasiglifam exhibits several notable physical and chemical properties:

    Relevant data regarding these properties are crucial for understanding how Fasiglifam behaves within biological systems.

    Applications

    Fasiglifam was primarily developed for scientific use as an anti-diabetic agent. Its applications include:

    • Diabetes Treatment: Intended for managing type 2 diabetes mellitus through enhanced insulin secretion without causing significant hypoglycemia.
    • Research Tool: Used in research settings to study G protein-coupled receptor signaling pathways and their implications in metabolic disorders.
    • Toxicology Studies: Following the identification of hepatotoxicity during clinical trials, Fasiglifam has become a subject of toxicological studies aimed at understanding drug-induced liver injury mechanisms.

    Despite its withdrawal from clinical development due to safety concerns, Fasiglifam remains an important compound for research into G protein-coupled receptor biology and drug safety assessment.

    Properties

    CAS Number

    1000413-72-8

    Product Name

    Fasiglifam

    IUPAC Name

    2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid

    Molecular Formula

    C29H32O7S

    Molecular Weight

    524.6 g/mol

    InChI

    InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m1/s1

    InChI Key

    BZCALJIHZVNMGJ-HSZRJFAPSA-N

    SMILES

    CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C

    Solubility

    Soluble in DMSO, not in water

    Synonyms

    (6-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-yl)methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid hemihydrate
    fasiglifam
    TAK-875

    Canonical SMILES

    CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C

    Isomeric SMILES

    CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.